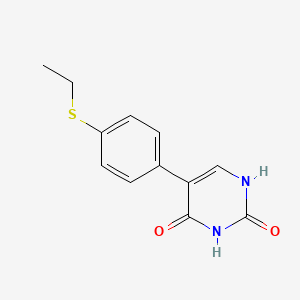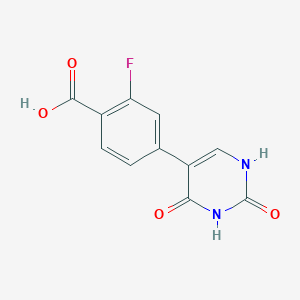
5-(2,3-Dichlorophenyl)-(2,4)-dihydroxypyrimidine, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2,3-Dichlorophenyl)-(2,4)-dihydroxypyrimidine, 95% (5-DCPD) is a synthetic compound derived from the pyrimidine family. It is a colorless, odorless crystalline solid that is insoluble in water but soluble in organic solvents. 5-DCPD has been studied extensively in scientific research, and its applications range from chemical synthesis to medical research. In
科学研究应用
5-(2,3-Dichlorophenyl)-(2,4)-dihydroxypyrimidine, 95% has been used in a variety of scientific research applications. It has been used as a reagent in chemical synthesis, as an antioxidant in food packaging, and as a fluorescent dye in medical imaging. It has also been used in the synthesis of other compounds such as 5-chloro-2,4-dihydroxy-6-methylpyrimidine and 5-chloro-2,4-dihydroxy-6-nitropyrimidine. Furthermore, 5-(2,3-Dichlorophenyl)-(2,4)-dihydroxypyrimidine, 95% has been used in the synthesis of pharmaceuticals such as the antimalarial drug chloroquine.
作用机制
5-(2,3-Dichlorophenyl)-(2,4)-dihydroxypyrimidine, 95% has been shown to act as an antioxidant. It scavenges reactive oxygen species (ROS) such as peroxides, superoxides, and hydroxyl radicals. It also binds to and inhibits the activity of enzymes involved in the production of ROS. Furthermore, 5-(2,3-Dichlorophenyl)-(2,4)-dihydroxypyrimidine, 95% has been shown to inhibit the production of nitric oxide, a signaling molecule involved in inflammation.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(2,3-Dichlorophenyl)-(2,4)-dihydroxypyrimidine, 95% have been studied extensively. In animal models, 5-(2,3-Dichlorophenyl)-(2,4)-dihydroxypyrimidine, 95% has been shown to reduce inflammation, oxidative stress, and cell death. It has also been shown to improve glucose metabolism and reduce the risk of cardiovascular disease. Furthermore, 5-(2,3-Dichlorophenyl)-(2,4)-dihydroxypyrimidine, 95% has been found to have anti-cancer effects, as it has been shown to inhibit the growth of tumor cells in vitro.
实验室实验的优点和局限性
5-(2,3-Dichlorophenyl)-(2,4)-dihydroxypyrimidine, 95% has several advantages for lab experiments. It is a relatively stable compound and is easily synthesized from commercially available starting materials. Furthermore, it is non-toxic and has low acute toxicity. However, there are some limitations to using 5-(2,3-Dichlorophenyl)-(2,4)-dihydroxypyrimidine, 95% in lab experiments. It is difficult to purify and has low solubility in water, which can make it difficult to work with in certain applications.
未来方向
The future directions of 5-(2,3-Dichlorophenyl)-(2,4)-dihydroxypyrimidine, 95% research are numerous. Further research is needed to better understand its biochemical and physiological effects, as well as to develop more efficient and cost-effective synthesis methods. Additionally, 5-(2,3-Dichlorophenyl)-(2,4)-dihydroxypyrimidine, 95% could be used in the development of new drugs and therapies, as well as in the development of new materials and products. Finally, further research is needed to explore the potential use of 5-(2,3-Dichlorophenyl)-(2,4)-dihydroxypyrimidine, 95% in the food industry, as it has potential applications as an antioxidant and preservative.
合成方法
5-(2,3-Dichlorophenyl)-(2,4)-dihydroxypyrimidine, 95% can be synthesized from 5-chloro-2,4-dihydroxypyrimidine (5-Cl-DHP) and 2,3-dichlorophenol (2,3-DCP). The reaction is conducted in an aqueous solution of sodium hydroxide and heated to a temperature of 95°C for one hour. The reaction yields 5-(2,3-Dichlorophenyl)-(2,4)-dihydroxypyrimidine, 95% as the major product and 2,3-dichlorophenol as the minor product. The reaction can be further optimized to increase the yield of 5-(2,3-Dichlorophenyl)-(2,4)-dihydroxypyrimidine, 95%.
属性
IUPAC Name |
5-(2,3-dichlorophenyl)-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl2N2O2/c11-7-3-1-2-5(8(7)12)6-4-13-10(16)14-9(6)15/h1-4H,(H2,13,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDYYASOTKMUXTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2=CNC(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,3-Dichlorophenyl)-(2,4)-dihydroxypyrimidine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-Hydroxy-5-[5-(methoxycarbonyl)thiophen-3-yl]pyrimidine, 95%](/img/structure/B6385732.png)


![(2,4)-Dihydroxy-5-[5-(methoxycarbonyl)thiophen-3-yl]pyrimidine, 95%](/img/structure/B6385774.png)





![5-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxypyrimidine, 95%](/img/structure/B6385802.png)
